Iodomethyl Benzoate

Overview

Description

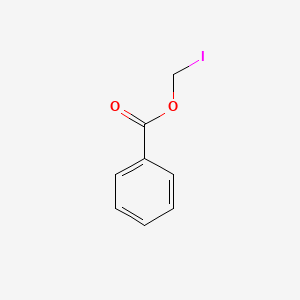

Iodomethyl Benzoate is a chemical compound with the molecular formula C8H7IO2 . It has an average mass of 262.044 Da and a monoisotopic mass of 261.949066 Da . It is also known by other names such as Benzoate d’iodométhyle, Iodmethyl-benzoat, and Methanol, 1-iodo-, benzoate .

Molecular Structure Analysis

The molecular structure of this compound consists of an iodomethyl group attached to a benzoate . The InChI code for this compound is 1S/C8H7IO2/c9-6-11-8(10)7-4-2-1-3-5-7/h1-5H,6H2 .Physical and Chemical Properties Analysis

This compound appears as a white to brown solid, or colorless to brown liquid . It has a molecular weight of 262.05 . The storage temperature is +4°C .Scientific Research Applications

Detection of Gaseous H2Se : Iodomethyl benzoate is used in the synthesis of a molecular probe, HBT-Se, for the detection of hydrogen selenide (H2Se) gas. This compound, due to its chemical structure, allows for sensitive and selective determination of H2Se, making it useful in environmental monitoring and pollutant studies (Xin, Tian, & Zhang, 2020).

Electrochemical Synthesis : this compound is involved in the electrochemical synthesis of benzyl benzoate, a significant pharmaceutical compound. This process involves the electrolytic oxidation of benzyl alcohol in the presence of iodonium ion, derived from the electrooxidation of iodide ion. The yield of benzyl benzoate is influenced by the molar ratio of benzyl alcohol to potassium iodide and the current densities used (Dixit, Rastogi, & Zutshi, 1982).

Mapping of Benzoate Metabolism by Human Gut Microbiome : this compound's metabolism in the human body, particularly by the gut microbiome, has been explored using a multi-omic approach. This study provides insights into the metabolism of benzoates by human gut microbes, indicating the potential role of the gut microbiome in processing these compounds and their effect on human health (Yadav et al., 2021).

Contrast Agent Design in Medical Imaging : this compound derivatives are used in the design of radiographic contrast agents. These agents, which contain a benzene ring with iodine atoms, are used in various imaging procedures to enhance the visibility of structures and organs. The study of these compounds contributes to the development of contrast agents with lower osmolality and toxicity, improving diagnostic imaging techniques (Almén, 1969).

Biomedical Research and Drug Development : this compound plays a role in various biomedical research contexts, contributing to the development of new pharmaceuticals and medical technologies. Its involvement in different chemical reactions and its properties as a compound make it a valuable tool in the pharmaceutical and chemical research industries.

Safety and Hazards

Properties

IUPAC Name |

iodomethyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO2/c9-6-11-8(10)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQMUFYIGUHOMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2834889.png)

![3-(2,6-difluorophenyl)-4-[(2,6-dimethylmorpholino)methyl]-1,3-thiazole-2(3H)-thione](/img/structure/B2834896.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2834897.png)

![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2834899.png)

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2834903.png)

![N-(3-chloro-4-methylphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2834905.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2834906.png)

![2-{5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethyl 2-methylbenzoate](/img/structure/B2834907.png)